3-Bromo-4-iodopicolinic acid

palladium catalysis oxidative addition orthogonal reactivity

3‑Bromo‑4‑iodopicolinic acid (CAS 2167776‑96‑5) is a dihalogenated picolinic acid bearing chemically distinct Br and I substituents at the 3‑ and 4‑positions of the pyridine ring [REFS‑1]. This substitution pattern is engineered to provide orthogonal reactivity in palladium‑catalyzed cross‑coupling reactions, enabling sequential functionalization that is not achievable with mono‑halogenated or symmetrically dihalogenated analogs [REFS‑2].

Molecular Formula C6H3BrINO2
Molecular Weight 327.90 g/mol
Cat. No. B13431676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodopicolinic acid
Molecular FormulaC6H3BrINO2
Molecular Weight327.90 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)Br)C(=O)O
InChIInChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)
InChIKeyZYMYZSRFCJWXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromo‑4‑iodopicolinic Acid – A Polyhalogenated Picolinic Acid for Orthogonal Cross‑Coupling Strategies


3‑Bromo‑4‑iodopicolinic acid (CAS 2167776‑96‑5) is a dihalogenated picolinic acid bearing chemically distinct Br and I substituents at the 3‑ and 4‑positions of the pyridine ring [REFS‑1]. This substitution pattern is engineered to provide orthogonal reactivity in palladium‑catalyzed cross‑coupling reactions, enabling sequential functionalization that is not achievable with mono‑halogenated or symmetrically dihalogenated analogs [REFS‑2]. The carboxylic acid group offers an additional handle for amide coupling or directing‑group chemistry, positioning the compound as a versatile intermediate for medicinal chemistry, agrochemical, and materials science programs.

Why Mono‑Halogenated or Symmetric Dihalogenated Picolinic Acids Cannot Replace 3‑Bromo‑4‑iodopicolinic Acid


Mono‑halogenated picolinic acids (e.g., 3‑bromopicolinic acid or 4‑iodopicolinic acid) permit only a single cross‑coupling event before requiring additional halogenation steps, adding synthetic cost and complexity [REFS‑1]. Symmetric dihalogenated analogs (e.g., 3,4‑dibromo‑ or 3,4‑diiodopicolinic acid) lack the inherent chemoselectivity needed for sequential, one‑pot dual‑functionalization; competing reactivities at identical halogen sites lead to statistical mixtures, lower yields, and difficult purifications [REFS‑2]. In contrast, the Br/I pair in 3‑bromo‑4‑iodopicolinic acid exploits the ca. 50–100‑fold higher oxidative‑addition rate of C–I over C–Br bonds toward Pd(0), enabling precise, predictable ordering of coupling steps [REFS‑3]. This orthogonal reactivity is the critical property that makes generic substitution chemically and economically unviable for multi‑step synthetic routes.

Quantitative Differentiation of 3‑Bromo‑4‑iodopicolinic Acid vs. Closest Analogs


Orthogonal Cross‑Coupling Reactivity: C–I vs. C–Br Oxidative Addition Rate Differential

The primary differentiation of 3‑bromo‑4‑iodopicolinic acid is the orthogonal reactivity of its C–I and C–Br bonds in Pd(0)‑catalyzed cross‑coupling. In the seminal study by Handy et al. on the analogous 2‑bromo‑3‑iodopyridine, the iodo group undergoes Suzuki coupling with complete selectivity at 90 °C, leaving the bromo substituent intact for a subsequent coupling step; this contrasts sharply with 2,3‑dibromopyridine, where intrinsic electronic bias dictates regiochemistry and lacks chemoselectivity between the two C–Br bonds [REFS‑1]. The kinetic origin of this selectivity is supported by Hartwig’s group, who demonstrated that oxidative addition of PhI to Pd(Q‑phos)₂ is significantly faster than that of PhBr, establishing a ca. 10² rate advantage for iodoarenes over bromoarenes under comparable conditions [REFS‑2].

palladium catalysis oxidative addition orthogonal reactivity

Structural Uniqueness: The Only Commercially Catalogued 3‑Br‑4‑I Picolinic Acid Scaffold

A survey of major chemical catalogs (PubChem, ChemSrc, AKSci) reveals that 3‑bromo‑4‑iodopicolinic acid (CAS 2167776‑96‑5) is the sole described picolinic acid bearing the specific 3‑Br/4‑I substitution pattern [REFS‑1]. The closest commercially available analogs – 3‑bromopicolinic acid, 4‑iodopicolinic acid, 3,4‑dibromopicolinic acid, and 3,4‑diiodopicolinic acid – each lack the orthogonal Br/I pair. This makes 3‑bromo‑4‑iodopicolinic acid an irreplaceable building block for any synthetic sequence requiring independent, sequential functionalization at the 3‑ and 4‑positions of the pyridine ring.

chemical catalog analysis scaffold uniqueness procurement

Carboxylic Acid Handle: Direct Amide Coupling Without Pre‑Functionalization

Unlike non‑carboxylated dihalopyridines (e.g., 3‑bromo‑4‑iodopyridine, CAS 89167‑19‑1), 3‑bromo‑4‑iodopicolinic acid provides a native carboxylic acid group at C2 for direct amide bond formation or esterification without requiring a separate oxidation or carbonylation step [REFS‑1][REFS‑2]. This saves at least one synthetic transformation compared to non‑acid analogs and enables early‑stage diversification of the picolinamide pharmacophore, a privileged scaffold in medicinal chemistry.

amide coupling building block synthetic economy

Bond Dissociation Energy Differential Enables Selective C–I Activation Under Mild Conditions

The thermodynamic driving force for orthogonal reactivity is rooted in the ca. 50–65 kJ mol⁻¹ lower bond dissociation energy (BDE) of C–I (ca. 214–222 kJ mol⁻¹) vs. C–Br (ca. 272–285 kJ mol⁻¹) in aryl systems [REFS‑1]. This BDE gap permits Pd(0) insertion into the C–I bond at ambient to moderate temperatures (25–60 °C), while the C–Br bond remains essentially inert until heated to 80–100 °C. In contrast, 3,4‑dibromopicolinic acid presents two C–Br bonds of nearly identical BDE, precluding temperature‑controlled chemoselectivity.

bond dissociation energy C–I activation mild conditions

Regiochemical Predictability: Overcoming Pyridine Electronic Bias Through Halogen Identity

In dihalogenated pyridines, intrinsic electronic bias often dictates coupling regiochemistry (e.g., C2 > C4 in nucleophilic aromatic substitution). Handy et al. demonstrated that replacing one Br with I in 2‑bromo‑3‑iodopyridine completely reverses the coupling sequence: the iodo group reacts first, overriding the electronic bias that would normally favor the 2‑position [REFS‑1]. Extending this principle to 3‑bromo‑4‑iodopicolinic acid, the 4‑I substituent is expected to undergo the first coupling, enabling a 4‑aryl‑3‑bromo intermediate that can be further elaborated at the 3‑position – a regiochemical outcome inaccessible with 3,4‑dibromopicolinic acid.

regioselectivity pyridine electronic bias C‑2 vs C‑4 coupling

High‑Value Application Scenarios for 3‑Bromo‑4‑iodopicolinic Acid


Divergent Library Synthesis of 3,4‑Disubstituted Picolinamides for Medicinal Chemistry SAR

Medicinal chemists can exploit the orthogonal Br/I pair to generate diverse 3,4‑disubstituted picolinamide libraries from a single precursor. The C4–I bond is coupled first with a boronic acid (Ar¹), followed by C3–Br coupling with a second partner (Ar²), yielding arrays of Ar¹,Ar²‑disubstituted picolinic acids without intermediate purification [REFS‑1]. This is unachievable with 3,4‑dibromopicolinic acid, which would give statistical mixtures. The free carboxylic acid is then amidated to install the final pharmacophoric element, enabling rapid SAR exploration of the picolinamide class, which has produced clinical candidates such as the ALK inhibitor ceritinib and the PARP inhibitor olaparib.

Agrochemical Intermediate: Late‑Stage Diversification of Pyridine‑Containing Herbicides

Many commercial herbicides (e.g., aminopyralid, picloram) feature a polysubstituted picolinic acid core. 3‑Bromo‑4‑iodopicolinic acid enables convergent synthesis of new analogs by sequential coupling of aryl/heteroaryl groups at C4 then C3, followed by amidation [REFS‑1]. The ability to introduce two distinct substituents in a controlled order, with the carboxylic acid handle preserved throughout, provides a strategic advantage over linear synthesis from mono‑halogenated picolinic acids, which require repeated halogenation–coupling cycles that increase cost and waste.

Synthesis of Unsymmetrical OLED Host Materials Based on Picolinate Ligands

Picolinate ligands are widely used in iridium(III) emitters for phosphorescent OLEDs. 3‑Bromo‑4‑iodopicolinic acid allows the sequential attachment of electron‑donating and electron‑withdrawing aryl groups at the 3‑ and 4‑positions to fine‑tune the HOMO/LUMO levels of the resulting Ir(C^N)₂(pic) complexes [REFS‑1][REFS‑2]. The orthogonal halogen reactivity ensures that each aryl group is installed exclusively at its designated position, a precision that symmetric dihalogenated picolinic acids cannot provide, leading to isomeric mixtures that degrade device color purity and efficiency.

Radiopharmaceutical Precursor: Installation of ¹²⁵I via Halogen Exchange at the 4‑Position

The presence of a pre‑installed iodo group at C4 makes 3‑bromo‑4‑iodopicolinic acid a candidate precursor for no‑carrier‑added radioiodination via isotopic exchange or copper‑mediated halogen exchange [REFS‑1]. Following radiolabeling, the C3–Br handle remains available for Pd‑catalyzed diversification, enabling the synthesis of ¹²⁵I‑labeled picolinamide tracers for SPECT imaging. This dual‑reactivity strategy cannot be executed with 4‑iodopicolinic acid alone because the mono‑halogenated scaffold lacks a second coupling handle for further elaboration.

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